molecular formula C11H10ClNO2 B14649609 Methyl(3-phenylacryloyl)carbamyl chloride CAS No. 54256-42-7

Methyl(3-phenylacryloyl)carbamyl chloride

Katalognummer: B14649609
CAS-Nummer: 54256-42-7
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: VNWREJGHKGOVEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(3-phenylacryloyl)carbamyl chloride is a chemical compound characterized by the presence of a carbamoyl chloride group attached to a methylated phenylacryloyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-phenylacryloyl)carbamyl chloride typically involves the reaction of an appropriate amine with phosgene or a similar chlorinating agent. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2\text{]}+\text{Cl}- ] Alternatively, the compound can be synthesized by the addition of hydrogen chloride to an isocyanate: [ \text{RNCO} + \text{HCl} \rightarrow \text{RNHCOCl} ]

Industrial Production Methods: Industrial production of carbamoyl chlorides, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene or other chlorinating agents in a controlled environment is common .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl(3-phenylacryloyl)carbamyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with alcohols, phenols, and amines to form corresponding carbamates and ureas.

    Hydrolysis: Reacts with water to form carbamic acids and hydrochloric acid.

    Oxidation and Reduction: Can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Methyl(3-phenylacryloyl)carbamyl chloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl(3-phenylacryloyl)carbamyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in organic synthesis and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

    Dimethylcarbamoyl Chloride: Similar in structure but with two methyl groups attached to the nitrogen.

    Ethylcarbamoyl Chloride: Contains an ethyl group instead of a methyl group.

    Phenylcarbamoyl Chloride: Contains a phenyl group attached to the nitrogen.

Uniqueness: Methyl(3-phenylacryloyl)carbamyl chloride is unique due to the presence of the phenylacryloyl moiety, which imparts specific reactivity and properties not found in simpler carbamoyl chlorides .

Eigenschaften

CAS-Nummer

54256-42-7

Molekularformel

C11H10ClNO2

Molekulargewicht

223.65 g/mol

IUPAC-Name

N-methyl-N-(3-phenylprop-2-enoyl)carbamoyl chloride

InChI

InChI=1S/C11H10ClNO2/c1-13(11(12)15)10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3

InChI-Schlüssel

VNWREJGHKGOVEE-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C=CC1=CC=CC=C1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.